molecular formula C15H10Cl2N2 B2912772 1,4-bis(3-chlorophenyl)-1H-pyrazole CAS No. 318288-82-3

1,4-bis(3-chlorophenyl)-1H-pyrazole

Cat. No.: B2912772
CAS No.: 318288-82-3
M. Wt: 289.16
InChI Key: VMCGMOUFUMVUEZ-UHFFFAOYSA-N
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Description

1,4-Bis(3-chlorophenyl)-1H-pyrazole is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with two 3-chlorophenyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis(3-chlorophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide, which then undergoes cyclization to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(3-chlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The chlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a pharmacophore in drug design, targeting specific biological pathways.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1,4-bis(3-chlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(3-chlorophenyl)piperazine: Another compound with two 3-chlorophenyl groups, but with a piperazine ring instead of a pyrazole ring.

    1,4-Bis(3-chlorophenyl)-1H-imidazole: Similar structure but with an imidazole ring.

    1,4-Bis(3-chlorophenyl)-1H-triazole: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

1,4-Bis(3-chlorophenyl)-1H-pyrazole is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. Its pyrazole ring provides a different electronic environment compared to piperazine, imidazole, and triazole rings, potentially leading to unique reactivity and interactions with biological targets.

Properties

IUPAC Name

1,4-bis(3-chlorophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2/c16-13-4-1-3-11(7-13)12-9-18-19(10-12)15-6-2-5-14(17)8-15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCGMOUFUMVUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN(N=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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